molecular formula C24H23N3O3 B2627708 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-42-1

2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2627708
CAS RN: 900003-42-1
M. Wt: 401.466
InChI Key: RZVWGTYZSLYWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the pyrazolo[1,5-c][1,3]oxazine class of compounds. These compounds are characterized by a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with an oxazine ring (a six-membered ring with one oxygen and one nitrogen atom). The compound also has additional functional groups attached to it, including an ethoxyphenyl group, a methoxy group, and a pyridinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused pyrazolo[1,5-c][1,3]oxazine ring system, with the additional functional groups attached at specific positions on the rings. The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethoxyphenyl and methoxy groups might be susceptible to reactions involving nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule. For example, the presence of the ethoxyphenyl and methoxy groups might increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

The compound has potential applications in cancer research. A study found that a similar compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, combines antiproliferative effects with the induction of cell death . This suggests that the compound could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.

properties

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-3-29-18-11-9-16(10-12-18)20-14-21-19-7-4-8-22(28-2)23(19)30-24(27(21)26-20)17-6-5-13-25-15-17/h4-13,15,21,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVWGTYZSLYWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.